trans-2-Phenylsulfanylcyclopropanecarboxylic acid
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Overview
Description
trans-2-Phenylsulfanylcyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group. This compound is notable for its unique structural features, which make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclopropanation and subsequent functionalization steps .
Industrial Production Methods: Industrial production of trans-2-Phenylsulfanylcyclopropanecarboxylic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-2-Phenylsulfanylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: trans-2-Phenylsulfanylcyclopropanecarboxylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes .
Medicine: Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-2-Phenylsulfanylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropanecarboxylic acid
- trans-2-Phenylsulfanylcyclopropane-1-carboxylic acid
- trans-2-Phenylcyclopropane-1-carboxylic acid
Uniqueness: trans-2-Phenylsulfanylcyclopropanecarboxylic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(1R,2S)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 |
InChI Key |
CCYWYCFSZCKDIN-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1SC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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